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Introduction

This document provides detailed application notes and protocols for the deposition of silicon

nitride (SiNx) thin films using plasma-enhanced atomic layer deposition (PE-ALD). While the

initial request specified the use of Bis(ethylmethylamino)silane (BEMAS) as the silicon

precursor, a thorough review of scientific literature did not yield specific process parameters for

the ALD of silicon nitride using this particular chemical.

However, extensive data is available for a closely related aminosilane precursor,

Bis(diethylamino)silane (BDEAS). Given the structural similarity between BEMAS and BDEAS,

the process parameters and resulting film properties are expected to be comparable. This

document will, therefore, focus on the well-documented BDEAS-based PE-ALD process for

silicon nitride, providing researchers with a robust starting point for their experiments.

Aminosilane precursors are widely used in the semiconductor industry for depositing high-

quality silicon-based films at low temperatures (<400 °C). Compared to traditional chlorosilane

precursors, aminosilanes offer advantages such as reduced corrosivity and safer handling.[1]

PE-ALD is particularly advantageous for SiNx deposition as it allows for lower process

temperatures compared to thermal ALD, which is critical for applications with limited thermal

budgets.
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Experimental Data and Process Parameters
The following tables summarize key process parameters and resulting film properties for the

PE-ALD of silicon nitride using BDEAS and a nitrogen (N₂) plasma. The data has been

compiled from studies on low-temperature, atmospheric-pressure PE-spatial-ALD.

Table 1: Process Parameters for BDEAS PE-ALD of SiNx

Parameter Value Notes Source

Silicon Precursor
Bis(diethylamino)silan

e (BDEAS)
- [2]

Nitrogen Source N₂ Plasma

From a dielectric

barrier discharge

(DBD) source.

[2]

Deposition

Temperature
150 - 250 °C

Lower temperatures

are achievable with

PE-ALD.

[2]

Precursor Exposure

Time
109 - 200 ms

In a spatial ALD setup

with a rotation speed

of 20 RPM.

[2]

N₂ Plasma Exposure

Time
109 - 200 ms

In a spatial ALD setup

with a rotation speed

of 20 RPM.

[2]

Total ALD Cycle Time 3 seconds

For a rotation speed

of 20 RPM in a spatial

ALD system.

[2]

Table 2: Influence of Deposition Temperature on SiNx Film Properties
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Deposition
Temp. (°C)

Growth Per
Cycle (Å/cycle)

Carbon
Content (at.%)

Oxygen
Content (at.%)

H-bond
Density (cm⁻³)

150 0.31 13.7 10.3 ~5.5 x 10²²

200 0.22 - - -

250 0.19 7.5 14.0 ~4.7 x 10²²

Data sourced from atmospheric-pressure PE-spatial-ALD experiments.[2]

Experimental Protocols
This section outlines a typical protocol for the deposition of silicon nitride via PE-ALD using

BDEAS and an N₂ plasma in a conventional (temporal) ALD reactor.

1. Substrate Preparation a. Use single-crystal silicon wafers as substrates. b. If a native oxide

layer is undesirable, perform an ex-situ dip in a dilute hydrofluoric acid (HF) solution (e.g., 2%

HF for 60 seconds) to remove it. c. Immediately rinse with deionized (DI) water and dry with

high-purity nitrogen gas. d. Load the substrate into the ALD reactor load-lock chamber promptly

to minimize re-oxidation.

2. Reactor Setup and Conditions a. Set the desired substrate deposition temperature (e.g., 250

°C). b. Heat the BDEAS precursor canister to a suitable temperature (e.g., 70 °C) to ensure

adequate vapor pressure. c. Maintain the precursor delivery lines at a higher temperature than

the canister (e.g., 100 °C) to prevent condensation. d. Use a high-purity inert gas, such as

Argon (Ar), as the carrier and purge gas.

3. ALD Deposition Cycle The ALD process consists of a repeating four-step cycle:

a. Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a set duration

(e.g., 0.5 - 2.0 seconds). The precursor will adsorb and react with the substrate surface in a

self-limiting manner. b. Step 2: Inert Gas Purge: Purge the chamber with Ar gas for a sufficient

time (e.g., 5 - 10 seconds) to remove any unreacted BDEAS molecules and gaseous

byproducts. c. Step 3: N₂ Plasma Pulse: Introduce N₂ gas and ignite the plasma for a specific

duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed

precursor layer to form silicon nitride. d. Step 4: Inert Gas Purge: Purge the chamber again with
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Ar gas (e.g., 5 - 10 seconds) to remove plasma byproducts and any remaining reactive species

before the next cycle begins.

4. Film Deposition Repeat the ALD cycle (Steps 3a-3d) until the desired film thickness is

achieved. The total thickness is linearly proportional to the number of cycles performed.

5. Post-Deposition Characterization a. Allow the substrate to cool down under an inert

atmosphere. b. Unload the substrate from the reactor. c. Characterize the deposited SiNx film

using appropriate techniques, such as: i. Spectroscopic Ellipsometry: To determine film

thickness and refractive index. ii. X-ray Photoelectron Spectroscopy (XPS): To determine

elemental composition and identify impurities (e.g., carbon, oxygen). iii. Fourier-Transform

Infrared Spectroscopy (FTIR): To analyze chemical bonding (e.g., Si-N, Si-H, N-H bonds). iv.

Wet Etch Rate (WER) Test: Using a dilute HF solution to assess film density and quality.

Visualizations
BDEAS PE-ALD Cycle Diagram
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Caption: A diagram illustrating the four sequential steps of the BDEAS PE-ALD process.

Experimental Workflow Diagram
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General Experimental Workflow for SiNx ALD
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Caption: A flowchart outlining the typical workflow for SiNₓ deposition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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